

CCT031374 hydrobromide stock solution preparation and storage

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Compound of Interest

Compound Name: CCT031374 hydrobromide

Cat. No.: B117414

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Application Notes and Protocols: CCT031374 Hydrobromide For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT031374 hydrobromide is a potent and selective small-molecule inhibitor of the Wnt/ β -catenin signaling pathway.^{[1][2]} It functions by disrupting the interaction between β -catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes.^{[1][3][4]} This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.^{[3][5]} These application notes provide detailed protocols for the preparation and storage of **CCT031374 hydrobromide** stock solutions for both in vitro and in vivo research applications.

Chemical Properties

A summary of the key chemical properties of **CCT031374 hydrobromide** is presented in the table below.

Property	Value	Reference
CAS Number	1219184-91-4	[1][3]
Molecular Formula	C ₂₃ H ₁₉ N ₃ O·HBr	[3]
Molecular Weight	434.33 g/mol	[1][6]
Appearance	Off-white to light yellow solid	[1]
Purity	≥98%	[7]

Stock Solution Preparation

Data Presentation: Solubility

The solubility of **CCT031374 hydrobromide** in various solvents is summarized below. It is highly recommended to use freshly opened, anhydrous DMSO for preparing the initial stock solution, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] Sonication or gentle heating can be employed to aid dissolution.[1][6]

Solvent	Maximum Solubility (In Vitro)	Reference
DMSO	12.5 mg/mL (≈ 28.78 mM)	[1][8]
DMSO	50 mM	
DMSO	55 mg/mL (≈ 126.63 mM)	[6]

For in vivo studies, a multi-step dilution process is often required to create a biocompatible formulation. The following table outlines common vehicle formulations.

Vehicle Composition	Maximum Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL (≈ 2.88 mM)	[1][8]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 1.25 mg/mL (≈ 2.88 mM)	[1][8]
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (≈ 2.88 mM)	[1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.

Materials:

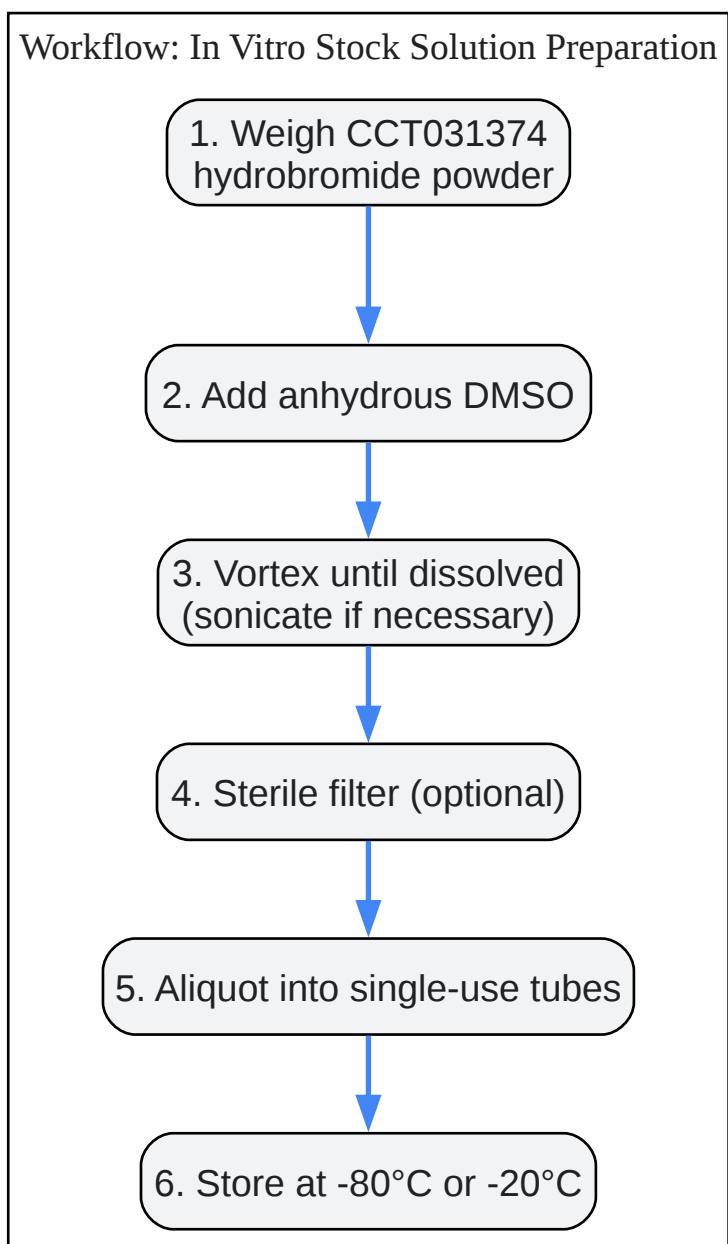
- **CCT031374 hydrobromide** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** Accurately weigh out the desired amount of **CCT031374 hydrobromide** powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.34 mg of the compound.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
- **Mixing:** Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If precipitation occurs, sonicate the solution for 5-10 minutes or warm it gently in a

water bath.^{[1][6]}

- Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.



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Workflow for preparing an in vitro stock solution.

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies

This protocol describes the preparation of a dosing solution suitable for animal studies, using a common co-solvent formulation.

Materials:

- 10 mM **CCT031374 hydrobromide** in DMSO (from Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline
- Sterile tubes

Procedure:

- Initial Dilution: In a sterile tube, add the required volume of the 10 mM **CCT031374 hydrobromide** DMSO stock solution.
- Co-solvent Addition: Sequentially add the other components of the vehicle, mixing thoroughly after each addition. For a final concentration of 1 mg/mL, a typical formulation would be:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Mixing: Vortex the final solution to ensure it is clear and homogenous.^[1]
- Administration: The solution is now ready for administration in animal models. It is recommended to prepare this solution fresh for each experiment.

Storage and Stability

Proper storage of **CCT031374 hydrobromide** and its stock solutions is critical to maintain its biological activity.

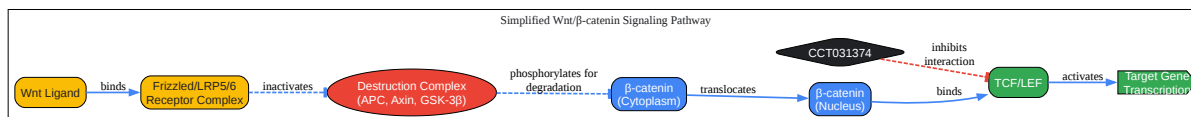
Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C (desiccated)	Up to 3 years	[6]
In Solvent (-80°C)	-80°C	6 months to 1 year	[1][6]
In Solvent (-20°C)	-20°C	1 month	[1]

Important Considerations:

- Avoid repeated freeze-thaw cycles of stock solutions.
- Protect the solid compound and solutions from light.
- Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption. [1]

Mechanism of Action: Wnt/ β -catenin Signaling Pathway

CCT031374 hydrobromide exerts its effect by inhibiting the canonical Wnt signaling pathway. In a quiescent state, β -catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3 β), leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors to activate the expression of target genes involved in proliferation and cell fate. **CCT031374 hydrobromide** is believed to interfere with the formation of the β -catenin/TCF complex, thus blocking downstream signaling.[1][4][5]



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Inhibition of Wnt signaling by CCT031374.

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